

D-Glucose-1,6-13C2: A Technical Guide for Researchers

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Compound of Interest

Compound Name: D-Glucose-1,6-13C2

Cat. No.: B1443870

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For researchers, scientists, and professionals in drug development, **D-Glucose-1,6-13C2** is a critical tool for elucidating metabolic pathways. This isotopically labeled sugar, where the carbon atoms at the C1 and C6 positions are replaced with the stable isotope ^{13}C , serves as a tracer in metabolic research. Its use allows for the precise tracking of glucose fate in glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This guide provides an in-depth overview of its properties, applications, and experimental considerations.

Core Properties

D-Glucose-1,6-13C2 is a simple sugar, also known as Dextrose-1,6-13C2, with the stable ^{13}C isotope at the first and sixth carbon positions.^[1] This specific labeling pattern is instrumental in metabolic flux analysis.

Property	Value	Source
CAS Number	287100-67-8	[1]
Molecular Formula	$(^{13}\text{C})_2\text{C}_4\text{H}_{12}\text{O}_6$	
Molecular Weight	182.14 g/mol	
Synonyms	Dextrose-1,6-13C2, Labeled Glucose	
Purity	≥ 99 atom % ^{13}C , $\geq 99\%$ (CP)	

Applications in Metabolic Research

Stable isotope-labeled glucose is a cornerstone of metabolic research, enabling scientists to track the journey of glucose through various biochemical pathways. The use of ^{13}C -labeled glucose is a common and powerful method for accurately quantifying the integrated response of metabolic networks. When cells metabolize a labeled substrate like **D-Glucose-1,6- $^{13}\text{C}_2$** , the ^{13}C atoms are incorporated into downstream metabolites. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect these labeled metabolites, revealing the specific pathways that are active.

This technique is invaluable for studying a wide range of biological systems and conditions, from brain chemistry and diabetes to obesity and cancer metabolism. For instance, researchers have used **D-Glucose-1,6- $^{13}\text{C}_2$** to investigate neuroenergetics, revealing distinct metabolic functionalities between different brain regions like the hippocampus and hypothalamus in mice.

Experimental Protocols

The precise experimental protocol will vary depending on the research question and the biological system under investigation. However, a general workflow for an in vivo stable isotope tracing study is outlined below.

General Protocol for In Vivo Glucose Tracing

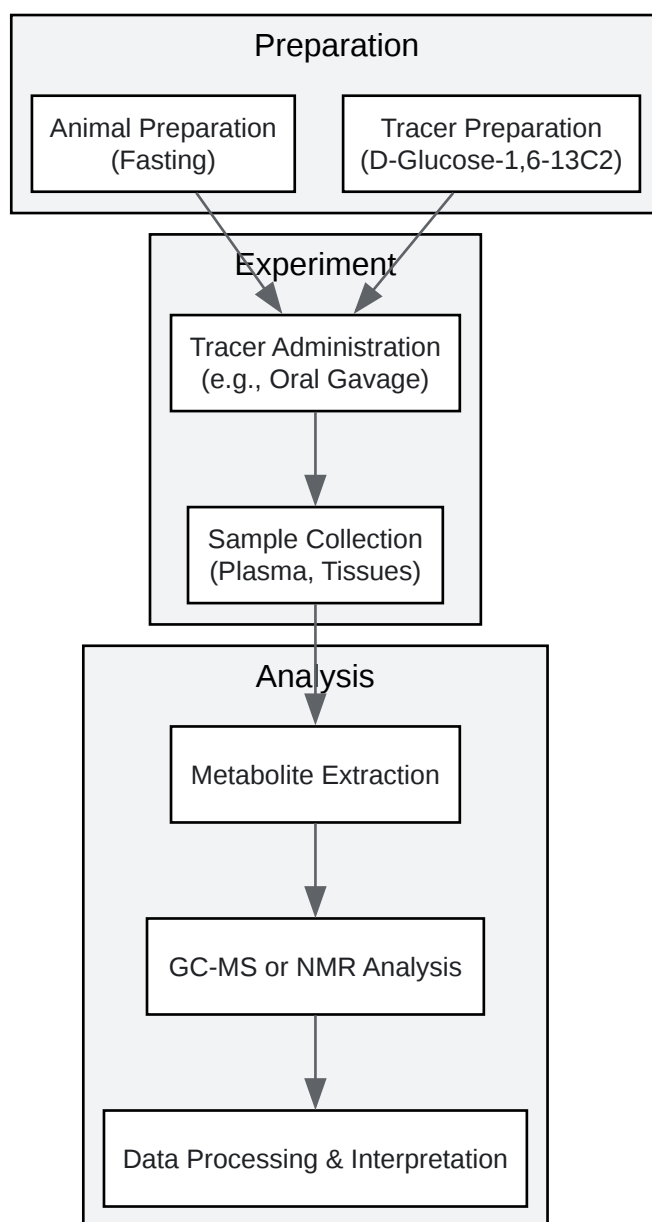
This protocol provides a general framework for conducting in vivo metabolic studies using **D-Glucose-1,6- $^{13}\text{C}_2$** in a mouse model.

- **Animal Preparation:** Mice are fasted to deplete endogenous glucose stores, ensuring that the primary glucose source during the experiment is the labeled substrate.
- **Tracer Administration:** A bolus of [U- ^{13}C] glucose (e.g., 2 mg/kg bodyweight) is administered via oral gavage.
- **Sample Collection:** At specific time points post-administration (e.g., 15 min, 30 min, 2 h, 4 h), animals are euthanized, and tissues (e.g., liver, brain) and plasma are rapidly collected and flash-frozen in liquid nitrogen to halt metabolic activity.

- **Metabolite Extraction:** Polar metabolites are extracted from the homogenized tissues or plasma using a solvent like methanol. The extract is then dried under a vacuum.
- **Derivatization:** The dried metabolites are chemically modified (derivatized) to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.
- **GC-MS Analysis:** The derivatized samples are analyzed by GC-MS to separate and identify the metabolites and to determine the extent of ^{13}C incorporation.
- **Data Analysis:** The raw data is processed to identify peaks, correct for natural ^{13}C abundance, and calculate the fractional enrichment of ^{13}C in downstream metabolites. This information is used to infer the activity of various metabolic pathways.

Visualization of Metabolic Pathways and Workflows

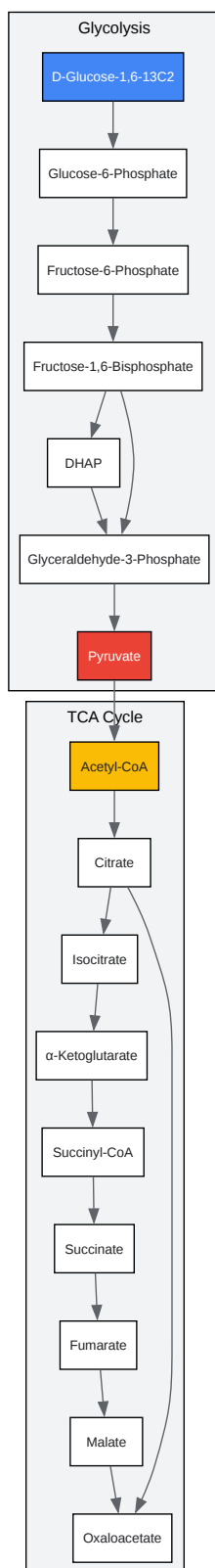
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental designs.



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Caption: A generalized workflow for an in vivo stable isotope tracing experiment.

The metabolic fate of **D-Glucose-1,6-¹³C₂** is of primary interest. The diagram below illustrates how the ¹³C labels from this tracer are incorporated into key metabolites of glycolysis and the TCA cycle.



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Caption: Metabolic fate of **D-Glucose-1,6-13C2** in central carbon metabolism.

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References

- 1. scbt.com [scbt.com]
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